4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid
Description
4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a dimethylsulfamoyl group attached to the pyrrole ring, which imparts unique chemical and physical properties
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-9(2)14(12,13)5-3-6(7(10)11)8-4-5/h3-4,8H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOGCGKXLWGCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of pyrrole-2-carboxylic acid with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Corresponding substituted pyrrole derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylsulfamoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This can result in the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)benzoic acid
- 4-(dimethylsulfamoyl)phenylboronic acid
- 4-(dimethylsulfamoyl)aniline
Comparison
Compared to similar compounds, 4-(dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid exhibits unique properties due to the presence of the pyrrole ring This structural feature imparts distinct electronic and steric effects, influencing the compound’s reactivity and biological activity For example, the pyrrole ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to target proteins
Biological Activity
4-(Dimethylsulfamoyl)-1H-pyrrole-2-carboxylic acid is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of a dimethylsulfamoyl group and a carboxylic acid functional group attached to a pyrrole ring. Its molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Another area of interest is the anticancer potential of this compound. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. For instance, it may bind to enzymes involved in critical metabolic pathways, thereby inhibiting their activity.
Case Studies
- Antimicrobial Efficacy Study : A recent investigation assessed the compound's efficacy against multi-drug resistant strains of bacteria. The results demonstrated that it not only inhibited growth but also reduced biofilm formation, which is crucial in chronic infections.
- Cancer Cell Proliferation Study : In vitro studies on various cancer cell lines revealed that treatment with the compound led to significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, confirming its potential as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
